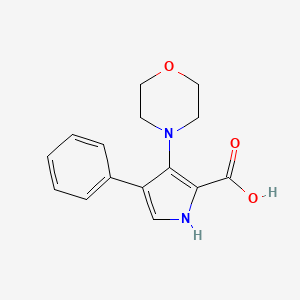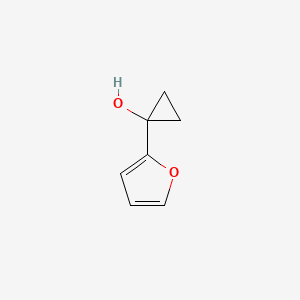
1-(Furan-2-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring attached to a furan ring through a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Furan-2-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of furan derivatives. For instance, the reaction of furan with diazomethane in the presence of a catalyst can yield the desired cyclopropane derivative. Another method involves the use of cyclopropanation reagents such as Simmons-Smith reagents, which can convert alkenes into cyclopropanes under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as biocatalysis, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products Formed
Oxidation: Formation of 1-(Furan-2-yl)cyclopropanone.
Reduction: Formation of 1-(Tetrahydrofuran-2-yl)cyclopropan-1-ol.
Substitution: Formation of 1-(Furan-2-yl)cyclopropyl halides or amines.
Scientific Research Applications
1-(Furan-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)propan-1-ol: Similar structure but with a propanol group instead of a cyclopropanol group.
1-(Furan-2-yl)ethanol: Contains an ethanol group attached to the furan ring.
2-Furylmethanol: A simpler structure with a methanol group attached to the furan ring.
Uniqueness
1-(Furan-2-yl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in organic synthesis, as it can undergo ring-opening reactions to form more complex structures. Additionally, the combination of the furan ring and cyclopropane ring provides a unique scaffold for the development of novel compounds with potential biological activities.
Properties
CAS No. |
120284-29-9 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-(furan-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H8O2/c8-7(3-4-7)6-2-1-5-9-6/h1-2,5,8H,3-4H2 |
InChI Key |
ZEIAJTIFCLIDQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxybenzo[c]isoxazol-3-amine](/img/structure/B12891404.png)
![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
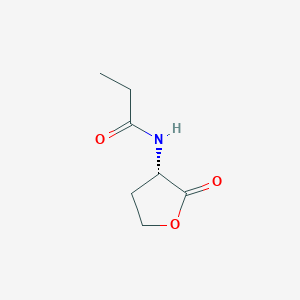
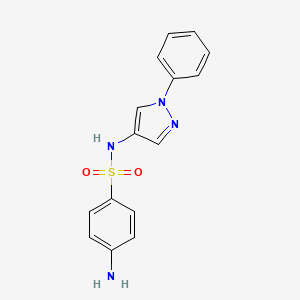
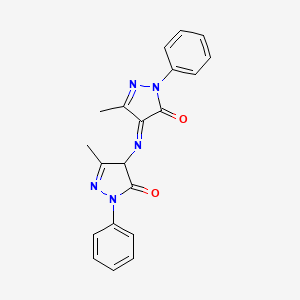
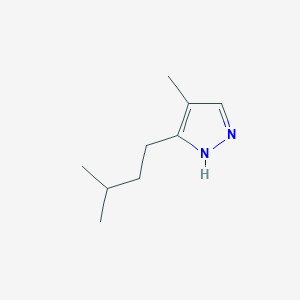
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
![2-Bromo-4,6-difluorodibenzo[b,d]furan](/img/structure/B12891448.png)
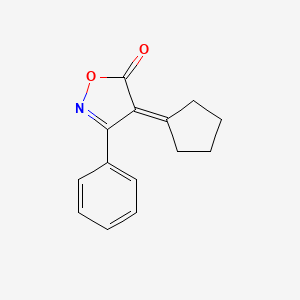

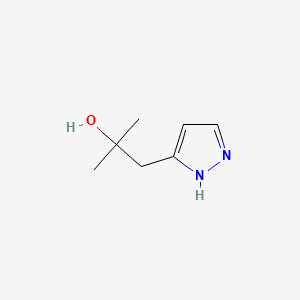
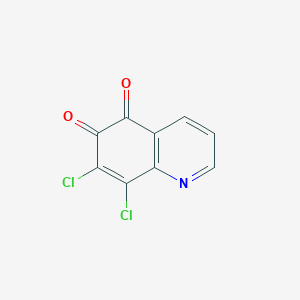
![N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline](/img/structure/B12891467.png)
